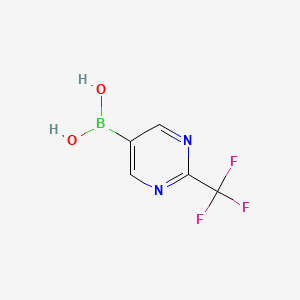

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZMIKKBMMAABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308298-23-8 | |

| Record name | 1308298-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, finding significant application in the synthesis of complex heterocyclic molecules. Its utility is particularly notable in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis and characterization of this important reagent. Detailed experimental protocols for its preparation from commercially available starting materials are presented, alongside a thorough characterization profile including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Furthermore, this guide illustrates the crucial role of this compound as a precursor to potent biological agents by detailing the signaling pathway of dual FLT3/CHK1 inhibitors, a class of molecules where the (2-(trifluoromethyl)pyrimidin-5-yl) moiety is a critical pharmacophore.

Introduction

The pyrimidine ring is a fundamental scaffold in a vast number of biologically active compounds, including several approved drugs. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, trifluoromethyl-substituted pyrimidines are highly sought-after intermediates in drug discovery. This compound is a versatile reagent that allows for the facile introduction of the 2-(trifluoromethyl)pyrimidin-5-yl moiety into a target molecule, typically via Suzuki-Miyaura cross-coupling reactions. This guide serves as a practical resource for researchers utilizing this compound in their synthetic endeavors.

Synthesis

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 2-(trifluoromethyl)pyrimidine. The first step involves the bromination of the pyrimidine ring at the 5-position, followed by a lithium-halogen exchange and subsequent borylation.

Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine

The starting material, 5-bromo-2-(trifluoromethyl)pyrimidine, is prepared by the electrophilic bromination of 2-(trifluoromethyl)pyrimidine.

Experimental Protocol:

To a solution of 2-(trifluoromethyl)pyrimidine (24 g) in acetic acid (200 ml), bromine (50 g) is added dropwise. The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, water and ethyl acetate are added for extraction. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-2-(trifluoromethyl)pyrimidine.

Synthesis of this compound

The final product is synthesized from 5-bromo-2-(trifluoromethyl)pyrimidine via a lithium-halogen exchange followed by quenching with a borate ester.[1]

Experimental Protocol:

A solution of 5-bromo-2-(trifluoromethyl)pyrimidine (700.6 mg, 3.1 mmol) and triisopropyl borate (1.1 mL, 4.7 mmol) in tetrahydrofuran (THF, 10 mL) is cooled to -78°C.[1] To this solution, a 0.5 M solution of n-butyllithium in hexanes (1.7 mL, 2.4 mmol) is added dropwise.[1] The reaction mixture is stirred at -78°C for 2 hours. The reaction is then quenched with water. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether (2 x 40 mL). The aqueous layer is separated, and its pH is adjusted to 6 with 1N hydrochloric acid. The product is then extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to give this compound as a white solid (400 mg, 67.2% yield).[1]

Synthesis Workflow Diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, a key building block in medicinal chemistry and materials science. The document details computed properties, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Properties

This compound, with the CAS Number 1308298-23-8, is a solid, heterocyclic boronic acid.[1][2] While extensive experimental data is not publicly available, a range of properties has been computed, providing valuable estimates for research and development activities.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄BF₃N₂O₂ | PubChem[3] |

| Molecular Weight | 191.91 g/mol | PubChem[3] |

| IUPAC Name | [2-(trifluoromethyl)pyrimidin-5-yl]boronic acid | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Complexity | 170 | PubChem (Computed)[3] |

| Polar Surface Area | 66.2 Ų | PubChem (Computed)[3] |

| InChI Key | OEZMIKKBMMAABO-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Canonical SMILES | B(C1=CN=C(N=C1)C(F)(F)F)(O)O | PubChem[3] |

Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a novel boronic acid derivative, from initial acquisition to final data analysis.

Caption: General workflow for physicochemical characterization.

Experimental Protocols

The following sections provide detailed, representative methodologies for determining the key physicochemical properties of a compound like this compound.

The melting point provides an indication of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (sealed at one end).[4]

-

Procedure:

-

Sample Preparation: A small amount of the dry, pulverized solid is introduced into the open end of a capillary tube.[5] The tube is tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[4][5]

-

Initial Determination: The capillary tube is placed in the heating block. The temperature is increased rapidly to obtain an approximate melting range. This helps save time in subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 15-20°C below the approximate melting point found in the initial run.[4]

-

The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and block.

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[5]

-

Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) by measuring pH changes upon the addition of a titrant.[6]

-

Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for maintaining constant ionic strength), and deionized, carbonate-free water.[7]

-

Procedure:

-

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation: A solution of the boronic acid (e.g., 1-5 mM) is prepared in water with a constant ionic strength maintained by 0.15 M KCl.[7][8] The solution is purged with an inert gas like nitrogen or argon to remove dissolved CO₂.[7][8]

-

Titration: The solution is acidified to a starting pH of ~2.0 with 0.1 M HCl. The titration is then performed by adding small, precise increments of 0.1 M NaOH.[7]

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until a pH of ~12 is reached.[7]

-

Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point of the curve. The experiment should be repeated at least in triplicate for accuracy.[6][7]

-

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[9]

-

Apparatus: Shaking incubator or water bath shaker, analytical balance, centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.[9]

-

Equilibration: The vials are agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9][10]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.[11]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method like HPLC-UV or LC-MS/MS.[10][11] This concentration represents the equilibrium solubility.

-

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[12]

-

A. Shake-Flask Method:

-

Phase Preparation: Equal volumes of n-octanol and water (or buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases, and then left to separate completely, often aided by centrifugation.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).[13]

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]

-

-

B. HPLC Method: This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column (e.g., C18) with its LogP value.[14][15]

-

Calibration: A series of reference compounds with known LogP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factors (log k') against their known LogP values.[15]

-

Sample Analysis: The this compound is injected under the identical HPLC conditions.

-

Calculation: The retention time of the target compound is measured, its log k' is calculated, and its LogP value is interpolated from the calibration curve.[14]

-

References

- 1. This compound | 1308298-23-8 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. acdlabs.com [acdlabs.com]

- 13. agilent.com [agilent.com]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Technical Guidance: Acquiring and Analyzing NMR Spectra of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the standardized procedures for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. Due to the limited availability of public domain spectral data for this specific molecule, this guide provides a robust experimental framework based on established methodologies for analogous compounds, ensuring high-quality, reproducible results for researchers undertaking its characterization.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science, often utilized as a building block in cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for providing detailed information about the molecular structure and connectivity of this compound. This guide presents a generalized yet detailed protocol for obtaining and interpreting its ¹H and ¹³C NMR spectra.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables provide a template for the presentation of anticipated ¹H and ¹³C NMR data. Researchers should populate these tables with their experimentally determined values.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Anticipated | ||||

| ~9.0 - 9.2 | s | - | 2H | Pyrimidine H-4, H-6 |

| ~8.0 - 8.5 | br s | - | 2H | B(OH)₂ |

Note: Chemical shifts are predicted based on analogous structures and may vary depending on solvent and experimental conditions. The boronic acid protons are expected to be a broad singlet and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (from ¹⁹F coupling) | Assignment |

| Anticipated | ||

| ~160 - 165 | q | Pyrimidine C-4, C-6 |

| ~155 - 160 | q | Pyrimidine C-2 |

| ~120 - 125 | q | CF₃ |

| Not observed | - | Pyrimidine C-5 (due to quadrupolar broadening by Boron) |

Note: The carbon attached to the boronic acid group (C-5) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The signals for the trifluoromethyl group and the pyrimidine carbons will likely exhibit splitting due to coupling with the fluorine atoms (quartets, q).

Experimental Protocols

The following is a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Other potential solvents include methanol-d₄ (CD₃OD) or acetone-d₆. The choice of solvent can affect chemical shifts.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Temperature: 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at approximately 39.52 ppm.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Relationship between the compound and NMR data.

mass spectrometry analysis of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize more complex molecules. The characterization of this and related boronic acids is crucial for ensuring purity, monitoring reaction progress, and identifying byproducts. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and an analysis of its fragmentation behavior.

The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1] Therefore, analytical methods must be carefully optimized to favor the detection of the monomeric species.

Molecular Properties

| Property | Value |

| Molecular Formula | C₅H₄BF₃N₂O₂ |

| Molecular Weight | 191.91 g/mol |

| Monoisotopic Mass | 192.0317920 Da |

| SMILES | B(C1=CN=C(N=C1)C(F)(F)F)(O)O |

| InChI Key | OEZMIKKBMMAABO-UHFFFAOYSA-N |

(Data sourced from PubChem CID: 55263556)[2]

Experimental Protocols

A robust and reproducible method for the analysis of this compound typically involves liquid chromatography coupled with mass spectrometry (LC-MS).

Sample and Standard Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Create a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for calibration.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer is recommended for optimal separation and detection.

| Parameter | Recommended Conditions |

| LC System | UHPLC System |

| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[4] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode[3][5][6] |

| Capillary Voltage | 2.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temp. | 450 °C |

| Mass Range | m/z 50-500 |

| Data Acquisition | MS/MS or TOF-MS E |

Mass Spectral Data and Fragmentation Analysis

In negative ion mode ESI, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. The presence of boron results in a characteristic isotopic pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).

Predicted Quantitative Data

| Ion | Predicted m/z ([¹¹B]) | Predicted m/z ([¹⁰B]) | Description |

| [M-H]⁻ | 191.025 | 190.028 | Parent Ion |

| [M-H-H₂O]⁻ | 173.014 | 172.017 | Loss of water from the boronic acid moiety |

| [M-H-HF]⁻ | 171.019 | 170.022 | Loss of hydrogen fluoride |

| [M-H-B(OH)₂]⁻ | 147.017 | 146.020 | Loss of the boronic acid group |

| [C₄H₂N₂F₃]⁻ | 147.017 | - | Pyrimidine ring fragment |

| [M-H-CF₃]⁻ | 122.028 | 121.031 | Loss of the trifluoromethyl group |

Proposed Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of this compound is likely to proceed through several key pathways, initiated by the loss of stable neutral molecules such as water, hydrogen fluoride, and the trifluoromethyl group. The pyrimidine ring itself is relatively stable but can undergo ring cleavage under higher collision energies.[7][8]

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS analysis of this compound.

Proposed Fragmentation Pathway Diagram

Caption: Proposed fragmentation of this compound in negative ESI mode.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using LC-MS with electrospray ionization in negative mode. This approach allows for the sensitive detection and quantification of the parent compound and provides valuable structural information through the analysis of its fragmentation patterns. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and structurally related compounds in the field of drug development and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. article.sapub.org [article.sapub.org]

Navigating the Stability and Storage of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid.

This guide provides an in-depth overview of the critical aspects of stability and storage for this compound, a key building block in modern medicinal chemistry. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document synthesizes established principles of arylboronic acid chemistry to provide a robust framework for its handling and preservation.

Core Stability Considerations and Degradation Pathways

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for ensuring the integrity of the compound throughout its lifecycle.

The primary degradation route for many arylboronic acids is protodeboronation , an aqueous process where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene and boric acid.[1] This process can be influenced by pH, with both acidic and basic conditions potentially accelerating the degradation.[2][3] For highly electron-deficient aromatic rings, such as the trifluoromethyl-substituted pyrimidine ring, protodeboronation via a transient aryl anionoid pathway is a possibility.[1]

Another significant degradation pathway is oxidation . The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or even atmospheric oxygen, to the corresponding phenol.[4][5] This process can be complex and may be influenced by light and the presence of metal catalysts.

The formation of boroxines , cyclic anhydrides of boronic acids, can occur upon dehydration. While this is often a reversible process, it can complicate characterization and reactivity.

Recommended Storage and Handling

To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended based on general knowledge of similar compounds.

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[2][6][7] | Minimizes the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2][7] | Prevents oxidation by atmospheric oxygen. |

| Moisture | Protect from moisture and store in a tightly sealed container in a dry environment.[2][7][8] | Minimizes hydrolysis and subsequent protodeboronation. |

| Light | Store in a light-resistant container. | Reduces the potential for photo-catalyzed degradation. |

| pH | Maintain a neutral pH environment when in solution.[2] | Both acidic and basic conditions can catalyze protodeboronation.[3] |

| Incompatibilities | Avoid strong oxidizing agents and strong acids.[2][9] | To prevent oxidative degradation and accelerated protodeboronation. |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, standardized analytical techniques are employed. The following are generalized protocols that can be adapted for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assays

A stability-indicating HPLC method is crucial for separating the intact boronic acid from its potential degradation products, allowing for accurate quantification over time.

-

Objective: To quantify the purity of this compound and monitor the formation of degradation products under various stress conditions.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically suitable.

-

Column: A reverse-phase C18 column is a common starting point.[2] However, the choice of stationary phase is critical to minimize on-column hydrolysis.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for analyzing boronic acids and their esters.[11]

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] The pH of the aqueous portion should be carefully controlled, as it can influence both the stability of the analyte and the chromatographic separation. Using a mobile phase without a pH modifier has been shown to reduce on-column hydrolysis for some boronic esters.[10] For challenging separations of reactive pinacolboronate esters, highly basic mobile phases (pH ~12.4) with an ion-pairing reagent have been successfully employed.[12]

-

Procedure:

-

Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to stress conditions (e.g., elevated temperature, different pH values, exposure to light, or oxidizing agents).

-

At defined time points, inject the samples onto the HPLC system.

-

Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring

¹H and ¹⁹F NMR spectroscopy are powerful tools for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution.

-

Objective: To identify the structure of degradation products and monitor the disappearance of the parent compound's signals.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetonitrile-d₃).

-

Procedure:

-

Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial spectrum to serve as a baseline.

-

Subject the NMR tube to the desired stress condition.

-

Acquire subsequent spectra at regular intervals.

-

Integrate the signals of the parent compound and any new signals to monitor the degradation process. The appearance of signals corresponding to the deborylated pyrimidine and changes in the trifluoromethyl signal can provide mechanistic insights.[1]

-

Visualizing Stability Factors and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Factors influencing the stability of this compound.

Caption: A typical experimental workflow for a boronic acid stability study.

References

- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.pt [fishersci.pt]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group on the Pyrimidine Ring: A Comprehensive Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyrimidine ring is a powerful strategy in medicinal chemistry and materials science. This potent electron-withdrawing moiety dramatically influences the electronic properties of the pyrimidine core, thereby modulating its reactivity and biological activity. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethylated pyrimidines, providing a detailed overview of key reactions, experimental protocols, and the underlying electronic effects.

Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[1][2] Its powerful inductive effect (-I) stems from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[3] The CF₃ group's influence also lowers the pKa of the pyrimidine, affecting its ionization state at physiological pH.[4]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] Halogen atoms, particularly chlorine, at the 2, 4, and 6 positions of the pyrimidine ring are readily displaced by a variety of nucleophiles. The trifluoromethyl group acts as a powerful activating group for this transformation.

The regioselectivity of SNAr on pyrimidines is well-established, with nucleophilic attack preferentially occurring at the 2- and 4-positions. This is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atoms.[6][7]

Key Factors Influencing SNAr:

-

Leaving Group: The nature of the leaving group is crucial. While fluoride is typically a poor leaving group in SN2 reactions, in SNAr, the C-F bond cleavage is not the rate-determining step. The high electronegativity of fluorine activates the ring towards nucleophilic attack, sometimes making fluoro-pyrimidines more reactive than their chloro- or bromo- counterparts.[8]

-

Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

-

Solvent and Base: The choice of solvent and base is critical for reaction efficiency and can influence the reaction rate and yield.

Quantitative Data for Nucleophilic Aromatic Substitution

| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Methylamine hydrochloride | Methanol, 80 °C | 4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine | - | [4] |

| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Amine | MeCN, DMF, Et₃N, 82 °C, overnight | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative | - | [9] |

| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Amine | MeCN, K₂CO₃, rt, 18h | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative | - | [9] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | n-Propylamine | - | 4-(Propylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 52 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Benzylamine | - | 4-(Benzylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 62 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Morpholine | - | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 60 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Pyrrolidine | - | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78 | [4] |

Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine Derivatives

General Procedure IV: Nucleophilic substitution B [9]

To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1 eq) in acetonitrile (MeCN), the desired amine (1.5 eq) and potassium carbonate (K₂CO₃) (2–3 eq) are added. The reaction mixture is stirred for 18 hours at room temperature under an inert atmosphere. After completion of the reaction, the solvent is evaporated under reduced pressure. The product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated trifluoromethylpyrimidines are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions provide access to a diverse range of complex molecules with applications in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound. Chloro- and bromo-trifluoromethylpyrimidines can be effectively coupled with a range of aryl- and heteroarylboronic acids.

Quantitative Data for Suzuki-Miyaura Coupling

| Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 98 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(p-Tolyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 98 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(m-Tolyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 65 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(4-(tert-Butyl)phenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 96 | [4] |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(3-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 93 | [4] |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Derivatives[4]

A mixture of the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of toluene and water is heated at 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Other Cross-Coupling Reactions

While specific examples for trifluoromethylpyrimidines are less common in the literature for other cross-coupling reactions, the general principles of these reactions are applicable.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between an aryl halide and an amine. It is a powerful tool for the synthesis of aminopyrimidine derivatives.[7][10]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a C-C bond, providing access to alkynylpyrimidines.[11][12]

-

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][9]

-

Stille Coupling: This reaction forms a C-C bond between an organotin compound and an organic halide.[13][14]

Transformations of the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be highly stable, it can undergo transformations under specific conditions.

Hydrolysis to Carboxylic Acid

Under harsh acidic conditions, such as fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. The reactivity of the CF₃ group towards hydrolysis is dependent on its position on the aromatic ring.[3]

Experimental Protocol: Hydrolysis of a Trifluoromethyl Group[3]

A solution of the trifluoromethyl-substituted compound in fuming sulfuric acid is treated with boric acid. The reaction mixture is heated, and the progress is monitored by NMR spectroscopy. The reaction is quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.

C-F Bond Activation

Recent advances in catalysis have enabled the selective activation of a single C-F bond within a trifluoromethyl group, allowing for defluorinative functionalization. These reactions often proceed via radical intermediates or through the action of transition metal catalysts.[12][15] While not yet widely applied to trifluoromethylpyrimidines specifically, these methods hold promise for the future synthesis of novel difluoro- and monofluoromethylated pyrimidine derivatives.

Signaling Pathways Involving Trifluoromethylpyrimidine Derivatives

Trifluoromethylpyrimidine derivatives have shown significant potential as inhibitors of various protein kinases involved in cancer signaling pathways.

FLT3 and CHK1 Inhibition

Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[16] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of acute myeloid leukemia (AML) cells. CHK1 is a key regulator of the cell cycle and DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

Conclusion

The trifluoromethyl group imparts a unique and powerful set of properties to the pyrimidine ring, profoundly influencing its reactivity and biological activity. The strong electron-withdrawing nature of the CF₃ group activates the pyrimidine core towards nucleophilic aromatic substitution and provides a handle for a variety of palladium-catalyzed cross-coupling reactions. While the trifluoromethyl group itself is highly stable, methods for its transformation are emerging. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold will undoubtedly continue to be a fruitful area of research for the development of novel therapeutics and advanced materials.

References

- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

electronic effects of the trifluoromethyl group in pyrimidine boronic acids

An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group in Pyrimidine Boronic Acids

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group is particularly prominent due to its profound influence on the physicochemical and biological properties of a molecule. When appended to a pyrimidine boronic acid scaffold—a versatile building block in drug discovery—the CF3 group imparts a unique set of electronic characteristics that can be leveraged to optimize drug candidates. This guide elucidates the core electronic effects of the trifluoromethyl group in this specific chemical context.

The Dominant Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its effect is primarily driven by the high electronegativity of the three fluorine atoms, resulting in a powerful inductive effect (-I). This potent electron withdrawal has several critical consequences for the pyrimidine boronic acid system.

-

Increased Acidity of the Boronic Acid: The CF3 group pulls electron density away from the pyrimidine ring and, consequently, from the boronic acid moiety. This polarization makes the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced Lewis acidity can significantly impact the kinetics of reactions where the boronic acid participates, most notably in the transmetalation step of Suzuki-Miyaura cross-coupling reactions.

-

Modulation of Ring Basicity: The electron-withdrawing nature of the CF3 group decreases the electron density within the pyrimidine ring. This reduction in electron density lowers the basicity of the ring nitrogen atoms, thereby lowering the pKa of the molecule. This modulation of pKa is a critical parameter in drug design, as it influences the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The diagram below illustrates the flow of electron density away from the pyrimidine ring and boronic acid group due to the inductive effect of the CF3 substituent.

Technical Guide: Solubility Profile of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document outlines a predicted solubility profile based on its structural attributes and general chemical principles. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided, alongside workflow visualizations, to empower researchers in generating precise empirical data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Introduction to this compound

This compound is a specialized chemical reagent, primarily utilized as a building block in organic synthesis. Its structure, featuring a pyrimidine ring, a trifluoromethyl group, and a boronic acid moiety, makes it a valuable component in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functional group is a key participant in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Understanding the solubility of this compound is critical for its effective application in chemical reactions. Proper solvent selection ensures optimal reaction kinetics, facilitates purification processes, and is essential for formulation development in drug discovery pipelines. This guide addresses the solubility of this reagent in common organic solvents.

Predicted Solubility Profile

Direct, publicly available quantitative solubility data for this compound is not extensively documented. However, a qualitative solubility profile can be predicted by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics:

-

Polar Moiety: The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding. This suggests solubility in polar protic and aprotic solvents.

-

Non-Polar Moiety: The trifluoromethyl group (-CF₃) and the pyrimidine ring contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents.

Given this duality, the compound is likely to exhibit moderate solubility in a range of organic solvents. It is anticipated to be more soluble in polar aprotic solvents that can solvate the boronic acid group without leading to significant decomposition (protic solvents can sometimes promote dehydration or other side reactions with boronic acids).

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Likely Soluble | The polarity of DCM should effectively solvate the molecule. |

| Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving boronic acids, indicating sufficient solubility. | |

| Acetonitrile (MeCN) | Likely Soluble | The polarity of acetonitrile should be suitable for dissolving the compound. | |

| Polar Protic | Methanol (MeOH) | Likely Soluble | The boronic acid group can hydrogen bond with methanol, though there is a potential for ester formation over time. |

| Ethanol (EtOH) | Likely Soluble | Similar to methanol, solubility is expected, with a possibility of side reactions. | |

| Non-Polar | Toluene | Sparingly Soluble | The non-polar nature of toluene may not be sufficient to overcome the polarity of the boronic acid group. |

| Hexanes | Likely Insoluble | The high non-polar character of hexanes is unlikely to effectively solvate the polar boronic acid functional group. | |

| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. |

Disclaimer: This table represents a predicted solubility profile based on chemical principles. Empirical verification is strongly recommended.

Generic Experimental Protocol for Solubility Determination

The following is a standardized and robust protocol for quantitatively determining the solubility of a compound like this compound in an organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of the boronic acid in the same solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same HPLC method.

-

Determine the concentration of the boronic acid in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.

Factors Influencing Solubility

This diagram illustrates the interplay between the molecular features of this compound and the properties of the solvent that govern its solubility.

Conclusion

The Enigmatic Reactivity of 2-Pyrimidine Boronic Acids: A Technical Guide for Strategic Application

For Immediate Release

A Deep Dive into the Core Reactivity of 2-Pyrimidine Boronic Acids for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The direct incorporation of this vital heterocycle often relies on cross-coupling reactions, with 2-pyrimidine boronic acids serving as key synthetic intermediates. However, the unique electronic and steric properties of the 2-substituted isomer present significant challenges in its application, demanding a nuanced understanding of its fundamental reactivity. This technical guide provides an in-depth analysis of the synthesis, stability, and reaction landscape of 2-pyrimidine boronic acids, offering practical solutions and detailed protocols to harness their full synthetic potential.

The "2-Pyridyl Problem" in Pyrimidines: Understanding the Reactivity Challenges

The reactivity of pyrimidine boronic acids in widely-used transformations like the Suzuki-Miyaura coupling is heavily influenced by the position of the boronic acid group. While 5- and 4-pyrimidine boronic acids exhibit more predictable reactivity, the 2-isomer is notoriously challenging.[1] This difficulty is analogous to the well-documented "2-pyridyl problem" and stems from two primary factors:

-

Catalyst Inhibition: The proximity of the nitrogen atom at the 1-position to the boronic acid group can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation.[1]

-

Protodeboronation: 2-Pyrimidine boronic acid is highly susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired side reaction is often accelerated under the basic and heated conditions typical of cross-coupling reactions.

To overcome these hurdles, the use of more stable boronic acid derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, is highly recommended.[1][3][4] These derivatives offer increased stability and, in the case of MIDA boronates, allow for the slow release of the boronic acid in situ, minimizing its decomposition.[3][4]

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. However, the success of this reaction with pyrimidine boronic acids is highly dependent on the isomer used.

| Isomer | General Reactivity in Suzuki-Miyaura Coupling | Common Challenges | Recommended Strategies |

| 5-Pyrimidine Boronic Acid | Generally good reactivity with a variety of aryl and heteroaryl halides, often providing high yields.[1] | Fewer challenges compared to other isomers. | Standard Suzuki-Miyaura conditions are often effective. |

| 4-Pyrimidine Boronic Acid | Reactivity can be influenced by the electron-withdrawing nature of the nitrogen atoms. Successful couplings often require more reactive electrophiles or optimized catalyst systems.[1] | Potential for lower yields compared to the 5-isomer. | Use of highly active palladium catalysts and ligands. |

| 2-Pyrimidine Boronic Acid | The most challenging isomer due to catalyst inhibition and a high propensity for protodeboronation.[1] | Low yields, catalyst deactivation, and formation of the protodeboronated byproduct. | Use of stable derivatives (pinacol or MIDA esters), bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and carefully optimized reaction conditions.[1][5] |

Experimental Protocols

Synthesis of 2-Amino-5-Pyrimidine Boronic Acid Pinacol Ester

This protocol outlines a method for the synthesis of a stable pinacol ester derivative of a 2-pyrimidine boronic acid.

Materials:

-

2-Amino-5-bromopyrimidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

n-Butyllithium (n-BuLi)

-

Triisopropyl borate

-

Pinacol

-

Organic solvents (e.g., THF, methanol)

-

Acid (e.g., HCl)

Procedure:

-

Protection: React 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine to protect the amino group.[6]

-

Lithiation and Borylation: Under an inert atmosphere (e.g., nitrogen), cool the protected pyrimidine to between -70°C and -80°C. Add n-butyllithium to perform a lithium-halogen exchange, followed by the addition of triisopropyl borate to form the boronic acid.[6]

-

Deprotection: Remove the Boc protecting groups using an acidic workup to yield 2-aminopyrimidine-5-boronic acid.[6]

-

Esterification: Reflux the obtained boronic acid with pinacol in an organic solvent with azeotropic removal of water to form the desired 2-amino-5-pyrimidine boronic acid pinacol ester.[6]

Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid

This general protocol can be adapted for the coupling of various pyrimidine boronic acids with aryl or heteroaryl halides.

Materials:

-

Pyrimidine boronic acid or its derivative (1.0 equiv)

-

Aryl/heteroaryl halide (1.0-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine the pyrimidine boronic acid derivative, the coupling partner, palladium catalyst, ligand (if used), and base.[1]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]

-

Solvent Addition: Add the degassed solvent system via syringe.[1]

-

Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150°C) for the specified time (usually 10-30 minutes).[1]

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Chan-Lam N-Arylation of an Amine with a Pyrimidine Boronic Acid

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds. This protocol outlines a general procedure for the N-arylation of amines.

Materials:

-

Pyrimidine boronic acid (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (catalytic to stoichiometric amounts)

-

Base (e.g., pyridine, triethylamine)

-

Solvent (e.g., dichloromethane, methanol)

Procedure:

-

Reaction Setup: Combine the pyrimidine boronic acid, amine, copper(II) acetate, and base in a suitable solvent.[7][8]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be conducted open to the air.[7]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Visualizing the Reactivity Landscape

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing pathways: Suzuki coupling vs. protodeboronation.

Experimental workflow for microwave-assisted Suzuki coupling.

Simplified catalytic cycle for the Chan-Lam coupling.

Conclusion

While 2-pyrimidine boronic acids present unique reactivity challenges, a thorough understanding of the underlying principles of catalyst inhibition and protodeboronation allows for the development of robust synthetic strategies. The use of stable boronic acid derivatives, coupled with carefully selected catalysts, ligands, and reaction conditions, can unlock the full potential of these valuable building blocks in the synthesis of complex, biologically active molecules. This guide provides a foundational framework for researchers to navigate the intricacies of 2-pyrimidine boronic acid chemistry and accelerate the pace of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid as a key building block in the synthesis of complex molecules, particularly those with applications in drug discovery. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines optimized reaction conditions, presents representative data, and details experimental procedures for the successful Suzuki-Miyaura coupling of this versatile reagent with various aryl and heteroaryl halides.

Data Presentation

The following tables summarize typical yields obtained for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides under optimized conditions. These data serve as a guideline for expected outcomes, though optimization may be necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides

| Entry | Aryl Bromide Coupling Partner | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 85-95 |

| 2 | 1-Bromo-4-fluorobenzene | 5-(4-fluorophenyl)-2-(trifluoromethyl)pyrimidine | 80-90 |

| 3 | 3-Bromopyridine | 5-(pyridin-3-yl)-2-(trifluoromethyl)pyrimidine | 75-85 |

| 4 | 4-Bromobenzonitrile | 4-(2-(trifluoromethyl)pyrimidin-5-yl)benzonitrile | 70-80 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrimidine | 88-98 |

Table 2: Suzuki-Miyaura Coupling with Various Heteroaryl Halides

| Entry | Heteroaryl Halide Coupling Partner | Product | Typical Yield (%) |

| 1 | 2-Bromothiophene | 5-(thiophen-2-yl)-2-(trifluoromethyl)pyrimidine | 70-80 |

| 2 | 5-Bromoindole | 5-(1H-indol-5-yl)-2-(trifluoromethyl)pyrimidine | 65-75 |

| 3 | 2-Chloropyrazine | 5-(pyrazin-2-yl)-2-(trifluoromethyl)pyrimidine | 60-70 |

| 4 | 6-Chloropurine | 5-(9H-purin-6-yl)-2-(trifluoromethyl)pyrimidine | 55-65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

-

Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to 100-150 °C for 10-30 minutes.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Example Protocol: Synthesis of 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimidine

Materials:

-

This compound (230 mg, 1.2 mmol)

-

4-Bromoanisole (187 mg, 1.0 mmol)

-

Pd(dppf)Cl₂ (37 mg, 0.05 mmol, 5 mol%)

-

Cesium carbonate (977 mg, 3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a 20 mL microwave vial was added this compound, 4-bromoanisole, Pd(dppf)Cl₂, and cesium carbonate.

-

The vial was sealed with a cap and purged with argon for 10 minutes.

-

Degassed 1,4-dioxane and water were added via syringe.

-

The reaction mixture was heated in a microwave reactor at 120 °C for 20 minutes.

-

After cooling, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product was purified by flash chromatography (10-30% ethyl acetate in hexanes) to afford the title compound as a white solid.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of a target molecule using the described Suzuki-Miyaura coupling protocol.

Caption: General Experimental Workflow.

Application in Drug Discovery: Spleen Tyrosine Kinase (Syk) Inhibitors

Compounds bearing the 2-(trifluoromethyl)pyrimidin-5-yl moiety have shown significant promise as inhibitors of various protein kinases. One notable application is in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Dysregulation of Syk activity is implicated in various inflammatory diseases and B-cell malignancies, making it an attractive therapeutic target.

The Suzuki-Miyaura coupling of this compound with appropriate scaffolds is a key step in the synthesis of potent and selective Syk inhibitors. The trifluoromethyl group often contributes to improved potency and pharmacokinetic properties of the final drug candidate.

Signaling Pathway

The diagram below provides a simplified overview of the role of Syk in B-cell receptor signaling, a pathway that can be targeted by inhibitors synthesized using the described protocol.

Caption: Simplified Syk Signaling Pathway.

Application Notes: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[1][2] Its unique structure, featuring a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid moiety, imparts desirable physicochemical properties for drug design. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the boronic acid functional group can act as a key pharmacophore, forming reversible covalent bonds with target proteins.[1][3][4] This application note will focus on the utility of this compound in the discovery of novel inhibitors of Valosin-Containing Protein (VCP)/p97, a critical target in cancer therapy.

Target Profile: Valosin-Containing Protein (VCP)/p97

Valosin-Containing Protein (VCP), also known as p97, is an AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[5][6] It is involved in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2][7] VCP/p97 is overexpressed in various cancer types, where it helps cancer cells cope with proteotoxic stress and promotes tumor progression, metastasis, and drug resistance.[2][8] Inhibition of VCP/p97 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells, making it an attractive target for cancer drug discovery.[1][9]

VCP/p97 Signaling Pathway in Cancer

The following diagram illustrates the central role of VCP/p97 in cellular protein degradation pathways and its implication in cancer.

Application: Synthesis of VCP/p97 Inhibitors

This compound serves as a crucial building block for the synthesis of potent VCP/p97 inhibitors. A study by Zhang et al. (2021) described the design and synthesis of a series of novel pyrimidine-based boronic acid inhibitors of VCP/p97.[5] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a functionalized pyrimidine core and an appropriate boronic acid derivative.

Quantitative Data: Biological Activity of Pyrimidine-Boronic Acid VCP/p97 Inhibitors

The following table summarizes the in vitro biological activity of representative pyrimidine-boronic acid compounds against VCP/p97 and cancer cell lines, as reported in the literature.

| Compound ID | VCP/p97 Enzymatic IC50 (nM) | A549 Cell Viability IC50 (µM) | RPMI8226 Cell Viability IC50 (µM) | Reference |

| Compound 17 | 54.7 | 2.80 | 0.86 | [5] |

Experimental Protocols

Synthesis of a Representative VCP/p97 Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a VCP/p97 inhibitor using this compound and a suitable coupling partner.

Materials:

-

This compound

-

Appropriate aryl or heteroaryl halide (e.g., a substituted bromo-pyrimidine)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

-

Base (e.g., sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄))

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired final compound.

-

Characterize the purified compound by NMR and mass spectrometry to confirm its identity and purity.

VCP/p97 ATPase Activity Assay (Enzyme Inhibition)

This protocol outlines a method to determine the IC50 value of a test compound against VCP/p97.

Materials:

-

Recombinant human VCP/p97 protein

-

Test compound (synthesized as described above)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)

-

Adenosine triphosphate (ATP)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Plate reader

Procedure:

-